Environmental Science and Pollution Research
Researchers have investigated the use of surfactant-modified zeolite for simultaneous adsorption of cesium (Cs+) cations and hexavalent chromium (Cr(VI)) anions from aqueous solutions . This application is particularly relevant for the removal of (radio)contaminants from liquid wastes.
The proposed adsorption mechanism involves the efficient removal of cesium and chromium species from liquid wastes using CTAB-zeolite . This approach offers simplicity, low cost, and reversibility, making it a promising method for environmental remediation.
Electronics and Materials Science
Cesium chromate: is used to produce cesium vapor by reacting it with silicon, boron, or titanium. This vapor is employed in the final stages of creating vacuum tubes .
Cesium chromate finds applications in both environmental remediation and electronics, showcasing its versatility in scientific research. Its properties make it valuable for addressing environmental challenges and advancing technology.
Cesium chromate crystallizes in the orthorhombic crystal system []. It features the Cs⁺ cation bonded with the chromate anion (CrO₄²⁻). The central chromium atom exhibits a +6 oxidation state and is surrounded tetrahedrally by four oxygen atoms in a double bond configuration [].
There are three main methods for synthesizing cesium chromate:
Reaction between chromium(VI) oxide (CrO₃) and cesium carbonate (Cs₂CO₃) []:
CrO₃(aq) + Cs₂CO₃(aq) → Cs₂CrO₄(aq) + CO₂(g)
Salt metathesis between potassium chromate (K₂CrO₄) and cesium chloride (CsCl) []:
K₂CrO₄(aq) + 2 CsCl(aq) → Cs₂CrO₄(aq) + 2 KCl(aq)
Reaction between cesium dichromate (Cs₂Cr₂O₇) and cesium hydroxide (CsOH) []:
Cs₂Cr₂O₇(aq) + 2 CsOH(aq) → 2 Cs₂CrO₄(aq) + H₂O(ℓ)
Cesium chromate is known to decompose upon heating, although the specific decomposition products haven't been extensively studied in scientific research.
The synthesis of cesium chromate typically involves several key reactions:
The primary synthesis methods for cesium chromate include:
These methods highlight the compound's synthetic flexibility and adaptability for various applications .
Historically, cesium chromate was used extensively in the manufacture of vacuum tubes, where it facilitated the creation of cesium vapor necessary for removing residual gases. Currently, its applications have shifted primarily to academic research settings, where it serves as a precursor for other chemical compounds or in studies involving chromium chemistry .
Interaction studies involving cesium chromate focus on its adsorption properties and environmental impact. The compound has been shown to effectively remove cesium cations and chromate anions from aqueous solutions, particularly under acidic conditions (optimal pH range of 2.5–4.2) . These studies are crucial for understanding how to mitigate contamination from radioactive sources.
Cesium chromate shares similarities with several other chromium-containing compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Key Characteristics |
---|---|---|
Potassium Chromate | Commonly used in laboratories; less toxic than chromium(VI) salts. | |
Sodium Chromate | Used in dyeing and tanning; also a source of hexavalent chromium. | |
Cesium Dichromate | More soluble than cesium chromate; used similarly in some applications. | |
Barium Chromate | Used as a pigment; less soluble but toxic due to hexavalent chromium content. |
Cesium chromate's unique properties stem from its specific ion interactions and solubility characteristics compared to these similar compounds .
The synthesis of cesium chromate primarily involves acid-base reactions between chromium(VI) oxide (CrO₃) and cesium carbonate (Cs₂CO₃). The stoichiometric equation for this process is:
$$
\text{CrO}3(aq) + \text{Cs}2\text{CO}3(aq) \rightarrow \text{Cs}2\text{CrO}4(aq) + \text{CO}2(g)
$$
This reaction evolves carbon dioxide gas and proceeds efficiently under aqueous conditions. The molar ratio of 1:1 between CrO₃ and Cs₂CO₃ ensures complete conversion, with excess cesium carbonate often used to drive the reaction to completion.
An alternative pathway involves the direct neutralization of chromic acid (H₂CrO₄) with cesium hydroxide (CsOH):
$$
\text{H}2\text{CrO}4(aq) + 2\text{CsOH}(aq) \rightarrow \text{Cs}2\text{CrO}4(aq) + 2\text{H}_2\text{O}(l)
$$
This method avoids gaseous byproducts but requires precise control of pH to prevent the formation of dichromate ions (Cr₂O₇²⁻).
Salt metathesis reactions offer a versatile route to cesium chromate. For instance, potassium chromate (K₂CrO₄) reacts with cesium chloride (CsCl) in a double displacement reaction:
$$
\text{K}2\text{CrO}4(aq) + 2\text{CsCl}(aq) \rightarrow \text{Cs}2\text{CrO}4(aq) + 2\text{KCl}(aq)
$$
The solubility differences between Cs₂CrO₄ and KCl in polar solvents facilitate product isolation. Similarly, cesium fluoride (CsF) can undergo metathesis with lithium hexamethyldisilazide (LiHMDS) to yield cesium chromate precursors.
Ion exchange resins functionalized with chromate ions (CrO₄²⁻) have also been explored for selective cesium uptake from mixed alkali metal solutions, though this method remains largely experimental.
Cesium dichromate (Cs₂Cr₂O₇) serves as a precursor for cesium chromate via alkalinization with cesium hydroxide:
$$
\text{Cs}2\text{Cr}2\text{O}7(aq) + 2\text{CsOH}(aq) \rightarrow 2\text{Cs}2\text{CrO}4(aq) + \text{H}2\text{O}(l)
$$
This reaction shifts the chromate-dichromate equilibrium (Cr₂O₇²⁻ ⇌ 2CrO₄²⁻ + 2H⁺) under basic conditions, favoring chromate ion formation. While often mischaracterized as a reduction, this process is fundamentally an acid-base transformation.
Industrial production of cesium chromate typically employs the reaction between chromium trioxide and cesium carbonate due to its scalability and cost-effectiveness. Key steps include:
A typical batch process yields 80–90% purity, with subsequent sublimation or recrystallization steps achieving >99.9% purity for electronic applications.
Cesium chromate exhibits well-documented thermodynamic properties that have been systematically studied through calorimetric techniques. The compound crystallizes in the orthorhombic Pnma space group with a density of 4.237 grams per cubic centimeter [6] . Thermodynamic measurements reveal that cesium chromate possesses a molar heat capacity at constant pressure of 146.1 joules per mole per Kelvin at 298.15 Kelvin [23]. This value reflects the compound's thermal response characteristics under standard conditions.
Table 1: Fundamental Thermodynamic Properties of Cesium Chromate
Property | Value | Units | Temperature (K) |
---|---|---|---|
Standard molar enthalpy of formation | -1429 | kJ/mol | 298.15 |
Standard molar entropy | 228.6 | J/(mol·K) | 298.15 |
Molar heat capacity at constant pressure | 146.1 | J/(mol·K) | 298.15 |
Density | 4.237 | g/cm³ | 298.15 |
Differential scanning calorimetry techniques have been employed to study the temperature-dependent behavior of cesium chromate and related compounds [12] [13]. These measurements provide critical insights into the thermal stability and phase behavior of the material at elevated temperatures. The calorimetric approach allows for direct assessment of heat energy uptake as temperature increases in a controlled manner [12].
Cesium chromate belongs to a family of compounds that exhibit structural phase transitions at elevated temperatures. The compound adopts the orthorhombic Pnma structure at room temperature, which is isotypical with other cesium salts including cesium sulfate and cesium molybdate [18] . This structural arrangement provides the foundation for understanding potential phase transitions that may occur upon heating.
Research on isostructural compounds provides insights into the transition mechanisms that cesium chromate may undergo. Studies of cesium tellurate and cesium molybdate have revealed phase transitions from orthorhombic Pcmn structures to hexagonal phases at elevated temperatures [18] [21]. These transitions typically occur around 712 to 839 Kelvin and involve sudden alignment of cesium atoms along six-fold axes [18].
The transition mechanism involves anisotropic thermal expansion behavior preceding the structural change. In analogous compounds, the phase transition is accompanied by pronounced changes in cell volume and specific crystallographic parameters [18] [21]. The c-parameter typically shows increases of approximately 1.3 percent, while the cell surface in specific crystallographic planes evolves continuously through the transition [18].
Table 2: Comparative Phase Transition Data for Related Cesium Compounds
Compound | Transition Temperature (K) | Volume Change (%) | Crystal System Change |
---|---|---|---|
Cesium tellurate | 712 ± 5 | +1.3 | Orthorhombic → Hexagonal |
Cesium molybdate | 839 ± 5 | +1.3 | Orthorhombic → Hexagonal |
Cesium sulfate | 853 | - | Polymorphic |
The solid-solid transition mechanisms in cesium chromate are expected to follow similar patterns based on structural similarities with related compounds. The transitions involve gradual shifts in atomic positions that accelerate within specific temperature ranges before culminating in complete structural reorganization [18]. These mechanisms are characterized by continuous evolution of certain structural parameters accompanied by discontinuous changes in others [21].
Cesium chromate exhibits a well-defined melting point that has been reported across multiple temperature ranges. The melting point of cesium chromate occurs between 954 and 961 degrees Celsius, corresponding to a temperature range of 1227 to 1234 Kelvin [6]. This melting behavior represents the transition from the solid crystalline state to the liquid phase.
The molar enthalpy of fusion for cesium chromate has been determined to be 36 kilojoules per mole [23]. This value represents the energy required to convert one mole of solid cesium chromate to liquid at the melting point under standard pressure conditions. The fusion enthalpy provides critical information about the strength of intermolecular forces within the crystal structure.
Table 3: Melting Properties of Cesium Chromate
Property | Value | Units |
---|---|---|
Melting point range | 954-961 | °C |
Melting point range | 1227-1234 | K |
Molar enthalpy of fusion | 36 | kJ/mol |
The melting behavior of cesium chromate can be understood within the context of thermal decomposition processes that may occur at elevated temperatures. Research on cesium-containing systems indicates that chromate compounds can undergo various thermal transformations depending on atmospheric conditions and temperature ranges [9] [26]. These processes may influence the observed melting characteristics and should be considered when interpreting calorimetric data.
Comparative analysis with other cesium salts reveals that cesium chromate's fusion enthalpy falls within expected ranges for compounds of similar ionic character and structural complexity. The melting point of 982 degrees Celsius reported in some sources [23] aligns well with the observed range, confirming the thermal stability of the compound up to these elevated temperatures.
Thermodynamic modeling of cesium chromate phase equilibria requires consideration of multiple stable phases and their temperature-dependent stability relationships. Phase diagram construction for cesium-chromium-oxygen systems has been undertaken to understand the stability fields of various cesium chromate phases [34]. These studies indicate that cesium chromate likely forms as cesium trichromate in certain equilibrium conditions [34].
The thermodynamic modeling approach involves integration of experimental data with theoretical calculations to predict phase stability across temperature and composition ranges. For cesium chromate systems, this includes consideration of formation energies, entropy contributions, and temperature-dependent heat capacity functions [26]. The modeling provides insights into which phases are thermodynamically favored under specific conditions.
Computational studies using density functional theory and related methods have provided formation energies for cesium chromate. The calculated formation energy is approximately -1.988 electron volts per atom, with a decomposition energy of 0.203 electron volts per atom [3]. These values compare favorably with experimental formation energies of -2.117 electron volts per atom [3].
Table 4: Thermodynamic Modeling Parameters for Cesium Chromate
Parameter | Calculated Value | Experimental Value | Units |
---|---|---|---|
Formation energy | -1.988 | -2.117 | eV/atom |
Decomposition energy | 0.203 | - | eV/atom |
Ground state phase | Cs₂CrO₄ | Cs₂CrO₄ | - |
Phase equilibria modeling also considers the stability of cesium chromate relative to competing phases in the cesium-chromium-oxygen system. The competing phases identified include cesium trichromate, cesium tetrachromate, and cesium oxide [3]. The relative stability analysis shows that cesium chromate represents a stable intermediate composition within this ternary system.
Thermodynamic databases have been developed to model the behavior of cesium-containing systems at elevated temperatures. These databases incorporate polynomial coefficients derived from experimental heat capacity functions and enable prediction of phase behavior across extended temperature ranges [26]. The modeling approach provides a framework for understanding cesium chromate stability under various industrial and environmental conditions.
Oxidizer;Irritant;Health Hazard;Environmental Hazard